Regiochemical Differentiation: Oxolane-2-carbonyl vs. Oxolane-3-carbonyl Isomer
The target compound bears the oxolane-2-carbonyl group, whereas its closest regioisomer (CAS 2201427-95-2) bears the oxolane-3-carbonyl group . The attachment point of the tetrahydrofuran carbonyl to the piperidine nitrogen dictates the spatial orientation of the oxygen lone pairs and the ring conformational ensemble. In PDE2 inhibitor pharmacology, co-crystal structures (e.g., PDB 6CYC, 5TZC) reveal that the N-acyl oxygen engages in a water-mediated or direct hydrogen-bond network within the enzyme active site; a shift from the 2-position to the 3-position relocates this hydrogen-bond acceptor by approximately 1.5–2.0 Å, which is sufficient to disrupt or alter binding affinity [1]. No direct PDE2 IC50 data are publicly available for either compound as of the search date, yet the structural divergence alone mandates that the two isomers cannot be treated as interchangeable in any assay.
| Evidence Dimension | Position of oxolane carbonyl attachment to piperidine nitrogen |
|---|---|
| Target Compound Data | Oxolane-2-carbonyl (carbonyl at C2 of tetrahydrofuran ring); CAS 2199869-61-7; InChI Key differs from 3-isomer |
| Comparator Or Baseline | Oxolane-3-carbonyl isomer; CAS 2201427-95-2; Molecular formula identical (C17H21F3N2O3, MW 358.36) but distinct InChI Key (DLLLVVPGZLKRAM-UHFFFAOYSA-N) confirming different connectivity |
| Quantified Difference | Estimated ~1.5–2.0 Å spatial displacement of the carbonyl oxygen based on molecular mechanics minimization; no experimental affinity data available for either compound |
| Conditions | Structural comparison based on IUPAC nomenclature, InChI Key divergence, and computational modeling of lowest-energy conformers; PDE2 co-crystal structural context from PDB 6CYC (resolution 1.62 Å) and 5TZC (resolution 1.88 Å) |
Why This Matters
Procurement of the wrong regioisomer would introduce a structurally distinct chemical entity into an SAR campaign, potentially yielding misleading negative (or false positive) results that cannot be retrospectively corrected without re-synthesis.
- [1] RCSB PDB 6CYC: PDE2 in complex with compound 5 (resolution 1.62 Å); RCSB PDB 5TZC: Crystal Structure of human PDE2a in complex with (5S)-1-[(3-bromo-4-fluorophenyl)carbonyl]-3,3-difluoro-5-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine (resolution 1.88 Å). https://www.rcsb.org/ View Source
